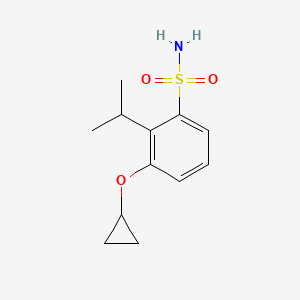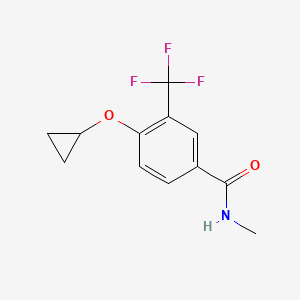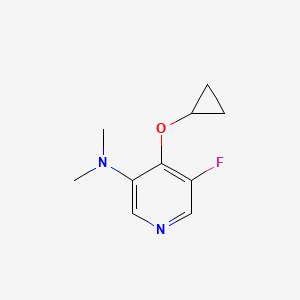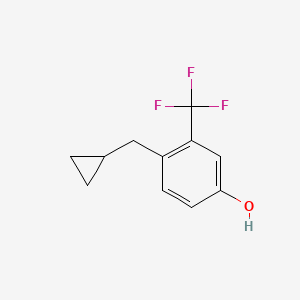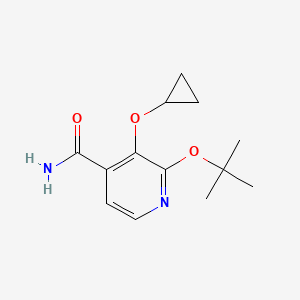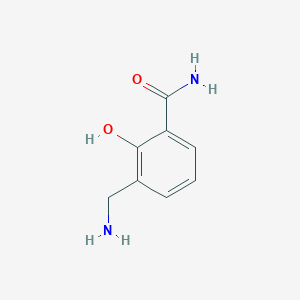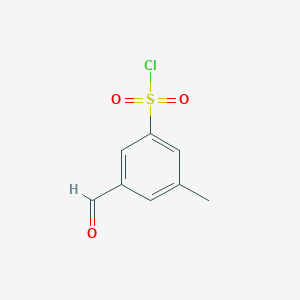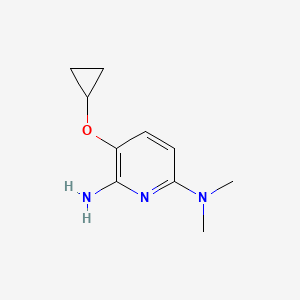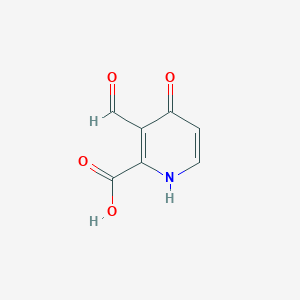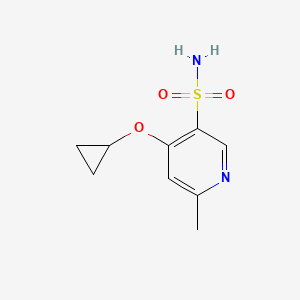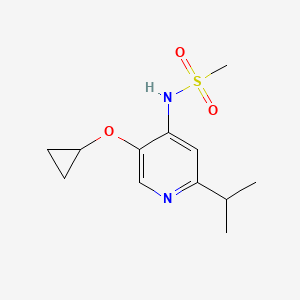
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a bromine atom at the 7th position and a hydroxyphenyl group at the 2nd position of the chromen-4-one structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(4-hydroxyphenyl)-4H-chromen-4-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant and anti-inflammatory properties.
- Studied for its effects on various biological pathways and cellular processes.
Medicine:
- Explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
- Evaluated for its ability to modulate enzyme activities and receptor functions.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or modulate receptor activities, leading to changes in cellular signaling and metabolic pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
類似化合物との比較
- 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
- 7-Bromo-2-phenylbenzo[d]oxazole
- 7-Chloro-2-phenylbenzo[d]oxazole
Comparison:
- 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its chromen-4-one structure, which imparts distinct chemical and biological properties.
- The presence of the hydroxyphenyl group enhances its potential antioxidant activity compared to similar compounds without this group.
- The bromine atom at the 7th position can influence its reactivity and interactions with biological targets, making it distinct from other halogenated derivatives.
特性
CAS番号 |
1194374-36-1 |
|---|---|
分子式 |
C15H9BrO3 |
分子量 |
317.13 g/mol |
IUPAC名 |
7-bromo-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-6-12-13(18)8-14(19-15(12)7-10)9-1-4-11(17)5-2-9/h1-8,17H |
InChIキー |
OSOHPABNRWTFAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




